molecular formula C11H18O5 B1494292 (1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

Cat. No.: B1494292
M. Wt: 230.26 g/mol
InChI Key: PITVFGWVJISGEN-OBCZXFEGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is a derivative of D-xylose, a five-carbon sugar (pentose) commonly found in nature. This compound is characterized by the presence of two isopropylidene groups that protect the hydroxyl groups on the xylose molecule. These protective groups are often used in synthetic organic chemistry to prevent unwanted reactions at specific sites on the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane typically involves the protection of the hydroxyl groups on D-xylose using acetone in the presence of an acid catalyst. One common method involves the reaction of D-xylose with acetone and an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of continuous flow reactors could be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane primarily involves its role as a protected form of D-xylose. The isopropylidene groups protect the hydroxyl groups from unwanted reactions, allowing for selective reactions at other sites on the molecule. This protection is crucial in multi-step synthetic processes where specific functional groups need to be preserved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is unique due to its specific protection pattern, which allows for selective reactions at the remaining hydroxyl groups. This selective protection is particularly useful in complex synthetic pathways where precise control over reactivity is required .

Properties

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

InChI

InChI=1S/C11H18O5/c1-10(2)13-6-5-12-9-8(7(6)14-10)15-11(3,4)16-9/h6-9H,5H2,1-4H3/t6-,7+,8-,9?/m1/s1

InChI Key

PITVFGWVJISGEN-OBCZXFEGSA-N

Isomeric SMILES

CC1(O[C@@H]2COC3[C@@H]([C@H]2O1)OC(O3)(C)C)C

Canonical SMILES

CC1(OC2COC3C(C2O1)OC(O3)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.